N-(4-bromophenyl)-1-methylpiperidin-4-amine
Description
N-(4-bromophenyl)-1-methylpiperidin-4-amine is an organic compound that features a bromophenyl group attached to a piperidine ring
Properties
IUPAC Name |
N-(4-bromophenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKGLRDTPBZZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 4-bromoaniline with 1-methylpiperidine under specific conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with 1-methylpiperidine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: N-(4-phenyl)-1-methylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-phenylpiperidin-4-amine: Similar structure but with a phenyl group instead of a methyl group.
N-(4-bromophenyl)-1-methylpiperidin-4-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(4-bromophenyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a bromophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-bromophenyl)-1-methylpiperidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 4-bromophenyl group and a methyl group. Its molecular formula is , with a molecular weight of approximately 269.18 g/mol. The presence of the bromine atom in the phenyl ring may influence its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential : The compound has been explored for its anticancer activities, particularly against specific cancer cell lines, showing promise in inhibiting tumor growth .
- Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives, it may interact with neurotransmitter systems, potentially influencing mood and cognition.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed by comparing it with similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C12H17BrN2 | Piperidine ring with bromine substitution | Antimicrobial, anticancer |
| N-benzyl-1-(4-bromophenyl)methyl-N-methylpiperidin-4-amine | C19H22BrN2 | Benzyl group addition | Potential interactions with receptors |
| 1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amine | C19H22ClN2 | Chlorine instead of bromine | Varies by substitution |
Case Studies and Research Findings
Q & A
Q. What are the implications of piperidine ring conformation on target selectivity?
- Chair vs. boat conformations alter spatial orientation of the amine group, affecting interactions with chiral binding pockets. Solid-state NMR or X-ray diffraction determines dominant conformers, while molecular dynamics simulations model flexibility .
Q. Methodological Notes
- SAR Studies : Compare analogs (e.g., halogen-substituted derivatives) using standardized bioassays to isolate electronic vs. steric effects .
- Analytical Workflows : Combine HRMS, NMR, and computational tools for comprehensive impurity profiling .
- Thermal Stability : Pre-screen reaction conditions via differential scanning calorimetry (DSC) to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
